

Roemerine enantiomer separation and activity differences

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Roemerine Enantiomer Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the separation of **roemerine** enantiomers and the differences in their biological activities.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets of **roemerine** enantiomers?

A1: Both enantiomers of **roemerine** have been identified as antagonists at serotonin (5-HT₂) and adrenergic (α_1) receptors.[1][2]

Q2: Which **roemerine** enantiomer is more potent at 5-HT₂ receptors?

A2: (R)-**roemerine** is the more potent enantiomer at 5-HT_{2a} and 5-HT_{2c} receptors, exhibiting significantly higher antagonist activity compared to (S)-**roemerine**.[1][2]

Q3: Is there a significant difference in activity between the enantiomers at α_1 adrenergic receptors?

A3: While both enantiomers act as antagonists at α_1 adrenergic receptors, (R)-**roemerine** generally shows higher potency, although the difference is less pronounced than at the 5-HT₂



receptors.[1][2]

Q4: What is the antibacterial activity of **roemerine**?

A4: (-)-Roemerine has demonstrated antibacterial activity against various bacteria, including Escherichia coli, Bacillus subtilis, and Salmonella typhimurium.[3] It is also effective against multiple strains of Staphylococcus aureus, including MRSA.[4][5][6] The mechanism is believed to involve increasing the permeability of the bacterial cell membrane.[5][6] Information on the specific antibacterial activity of (+)-roemerine is less prevalent in the literature. One study noted that (+)-roemerine MeI, a derivative, showed strong activity against Gram-positive bacteria.[7]

Q5: Does roemerine have antifungal activity?

A5: Yes, **roemerine** has been shown to have activity against Candida albicans, particularly in inhibiting biofilm formation.[7][8] The anti-biofilm mechanism may be linked to the cAMP pathway.[8]

Q6: What are the known neuroactive effects of roemerine?

A6: **Roemerine** has been observed to increase intercellular serotonin (5-HT) levels and intracellular Brain-Derived Neurotrophic Factor (BDNF) protein expression in SH-SY5Y cells.[9] [10] It also appears to have a significant impact on the alanine-aspartate-glutamate pathway.[9] [10] These findings suggest its potential as a neuroactive compound.

Troubleshooting Guides Guide: Chiral HPLC Separation of Roemerine Enantiomers

Issue: Difficulty in achieving baseline separation of (R)- and (S)-roemerine using chiral HPLC.

Possible Causes & Solutions:

 Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. For alkaloid-like structures such as roemerine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.



- Troubleshooting Step 1: If using a cellulose-based column (e.g., Chiralcel OD, OJ) with poor results, try an amylose-based column (e.g., Chiralpak AD, AS). The different helical structures of these polymers can offer different selectivities.
- Troubleshooting Step 2: Consider a protein-based CSP (e.g., AGP, HSA) if polysaccharide columns fail, as they can provide unique chiral recognition mechanisms.
- Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences retention and resolution.
 - Troubleshooting Step 1 (Normal Phase): Start with a mobile phase of hexane/isopropanol or hexane/ethanol. Vary the alcohol percentage (e.g., from 5% to 20%) to modulate retention times. Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) (typically 0.1%) can sharpen peaks by interacting with the basic nitrogen of roemerine.
 - Troubleshooting Step 2 (Reversed Phase): Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate, ammonium acetate). Adjust the organic modifier concentration and the buffer pH.
- Inadequate Temperature Control: Column temperature affects separation efficiency and selectivity.
 - Troubleshooting Step: Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, although they may increase analysis time and backpressure.
- Low Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution.
 - Troubleshooting Step: If peaks are not well-resolved, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

Data Presentation

Table 1: Antagonist Activity (pKb) of **Roemerine** Enantiomers at Human 5-HT₂ and α_1 Adrenergic Receptors



Enantiom er	5-HT _{2a} Receptor	5-HT₂B Receptor	5-HT₂C Receptor	α _{1a} Adrenergi c Receptor	α ₁ Β Adrenergi c Receptor	α ₁ D Adrenergi c Receptor
(R)- Roemerine	7.8	< 6.0	7.9	6.8	6.7	6.4
(S)- Roemerine	6.4	< 6.0	6.5	6.3	6.1	< 6.0

Data extracted from Chee et al., 2018. pKb is the negative logarithm of the antagonist dissociation constant.

Table 2: Antibacterial Activity (MIC) of Roemerine against Staphylococcus aureus

Strain	MIC (μg/mL)
ATCC 25923	32
ATCC 29213	32
MRSA 10-2	64
MRSA 10-3	64

Data extracted from Yin et al., 2015. MIC is the Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: Synthesis of (S)-Roemerine

This protocol is a summary of the synthetic route described by Chee et al. (2018).

- Starting Material: 1-(3',4'-Methylenedioxybenzyl)-1,2,3,4-tetrahydro-6-methoxy-7-hydroxyisoquinoline.
- Bischler-Napieralski Cyclization: The starting material is treated with an excess of phosphorus oxychloride (POCl₃) in refluxing dichloromethane (DCM) to yield the



corresponding dihydroisoquinoline.

- Reduction: The product from the previous step is reduced using sodium borohydride (NaBH₄) in methanol to give the tetrahydroisoquinoline.
- Catalytic Asymmetric Hydrogenation: The key chiral step involves the asymmetric
 hydrogenation of the enamine intermediate (formed in situ) using a chiral catalyst to
 establish the (S)-configuration at the stereocenter.
- Purification: The final product, (S)-roemerine, is purified by column chromatography.

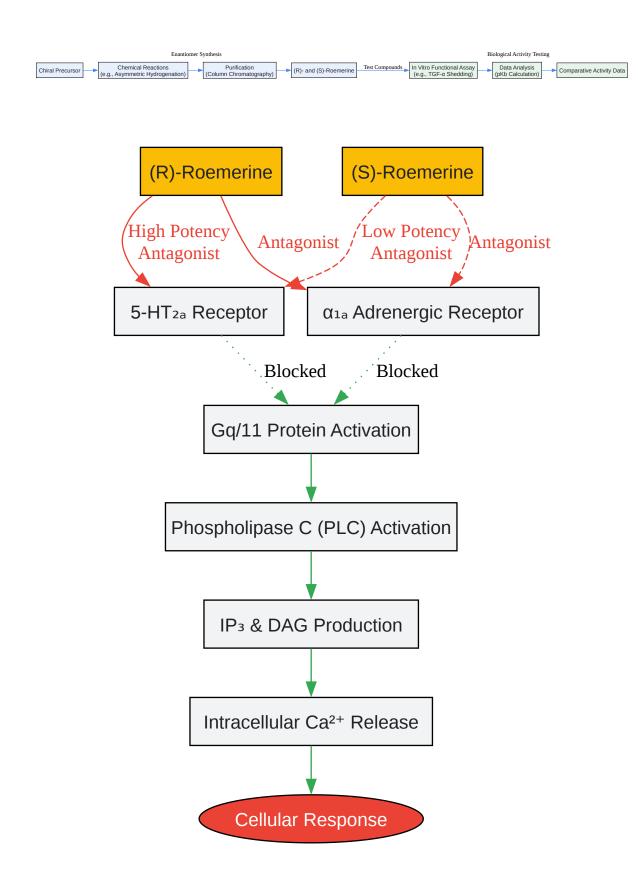
Protocol 2: In Vitro Functional Activity Assay (TGF-α Shedding Assay)

This protocol is based on the methodology used by Chee et al. (2018) to determine the antagonist activity of **roemerine** enantiomers.

- Cell Culture: HEK293 cells stably expressing the target human receptor (e.g., 5-HT_{2a}, α_{1a}) and an alkaline phosphatase-tagged transforming growth factor-α (AP-TGF-α) are cultured in appropriate media.
- Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
- Compound Treatment: The cells are pre-incubated with varying concentrations of the **roemerine** enantiomers (or vehicle control) for a specified time (e.g., 30 minutes).
- Agonist Stimulation: A known agonist for the target receptor (e.g., serotonin for 5-HT₂ receptors, phenylephrine for α₁ receptors) is added at a concentration that elicits a submaximal response (EC₈₀).
- Incubation: The plates are incubated for a defined period (e.g., 60 minutes) to allow for receptor activation and subsequent shedding of AP-TGF-α into the supernatant.
- Detection: A sample of the supernatant is transferred to a new plate containing a chemiluminescent substrate for alkaline phosphatase (e.g., Lumi-Phos 530).
- Data Analysis: The luminescence is measured using a plate reader. The antagonist activity (pKb) is calculated from the concentration-response curves using the Schild equation.



Visualizations





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